molecular formula C14H22N2O3S B2548180 N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 428828-86-8

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide

Cat. No.: B2548180
CAS No.: 428828-86-8
M. Wt: 298.4
InChI Key: DCQZCHKLVQYLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide is a useful research compound. Its molecular formula is C14H22N2O3S and its molecular weight is 298.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stereoselective Synthesis

In the study of highly stereoselective Julia–Kocienski synthesis, tert-butyl α-(BTFPsulfonyl)acetate and Weinreb α-(BTFPsulfonyl)acetamide were used to afford α,β-unsaturated esters and Weinreb amides with high E stereoselectivities. This suggests potential applications in the synthesis of stereoselective compounds, which are crucial in drug development and materials science (D. A. Alonso et al., 2008).

Methylene Transfer

The research on nickel-catalyzed cyclopropanation of alkenes demonstrates the use of tert-butylsulfonylmethyllithium, prepared from methyllithium and tert-butyl methyl sulfone, as a methylene-transfer reagent. This highlights the role of tert-butyl-based sulfonyl compounds in facilitating novel bond formations (Y. Gai et al., 1991).

Ring Cleavage and Synthesis

A method for the ring cleavage of N-acyl- and N-(arylsulfonyl) histamines to synthesize 4-acylamino- or 4-arylsulfonylamino-1,2-bis(tert-butoxycarbonylamino) butanes demonstrates the versatility of tert-butyl based sulfonylamino compounds in synthetic chemistry, offering pathways to novel amines and acids (A. Warshawsky et al., 1989).

Chemoselective Acetylation

N-(2-Hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, was synthesized using chemoselective monoacetylation of 2-aminophenol, employing tert-butyl based compounds as catalysts. This illustrates the application in drug precursor synthesis and the potential for efficient, selective chemical transformations (Deepali B Magadum & G. Yadav, 2018).

Environmental Applications

The removal of acetaminophen in the Fe2+/persulfate system utilized tert-butyl alcohol as a scavenger to study the kinetics and mechanisms of pollutant degradation. This research points to environmental applications, particularly in water treatment and pollutant degradation processes (Songlin Wang et al., 2019).

Safety and Hazards

The safety data sheet for similar compounds suggests that one should avoid breathing dust/fume/gas/mist/vapors/spray and wash face, hands, and any exposed skin thoroughly after handling. It also recommends wearing protective gloves, clothing, and eye/face protection .

Future Directions

As “N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it could be used in future research and development in the field of organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-11-6-8-12(9-7-11)20(18,19)16(5)10-13(17)15-14(2,3)4/h6-9H,10H2,1-5H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQZCHKLVQYLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.